GSK-3 inhibitor 4

GSK-3 inhibition Kinase potency Alzheimer's disease

GSK-3 inhibitor 4 (CAS 2227279-83-4), also referred to as compound 40, is a small-molecule triple kinase inhibitor with a molecular formula of C22H15F2N5O and a molecular weight of 403.38 g/mol. It demonstrates potent, sub-nanomolar inhibitory activity against glycogen synthase kinase-3 alpha (GSK-3α) and beta (GSK-3β) isoforms, with reported IC50 values of 0.45 nM and 0.56 nM, respectively.

Molecular Formula C22H15F2N5O
Molecular Weight 403.4 g/mol
Cat. No. B15139878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-3 inhibitor 4
Molecular FormulaC22H15F2N5O
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NC=C2)NC(=O)C3=NC(=NC=C3)NC4=CC=C(C=C4)F)F
InChIInChI=1S/C22H15F2N5O/c23-15-3-1-14(2-4-15)18-9-11-25-13-20(18)28-21(30)19-10-12-26-22(29-19)27-17-7-5-16(24)6-8-17/h1-13H,(H,28,30)(H,26,27,29)
InChIKeyUWQKULXATKCNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-3 Inhibitor 4 (CAS 2227279-83-4) Procurement Guide: Technical Specifications for a Brain-Penetrant Triple Kinase Inhibitor


GSK-3 inhibitor 4 (CAS 2227279-83-4), also referred to as compound 40, is a small-molecule triple kinase inhibitor with a molecular formula of C22H15F2N5O and a molecular weight of 403.38 g/mol . It demonstrates potent, sub-nanomolar inhibitory activity against glycogen synthase kinase-3 alpha (GSK-3α) and beta (GSK-3β) isoforms, with reported IC50 values of 0.45 nM and 0.56 nM, respectively . Beyond its primary GSK-3 engagement, the compound exhibits off-target inhibition of cyclin-dependent kinases CDK2 and CDK5, albeit with significantly reduced potency (IC50 values of 0.47 μM and 0.68 μM, respectively) [1]. A critical feature for central nervous system applications is its experimentally verified brain penetration and oral bioavailability, distinguishing it from many in-class compounds . The compound is supplied for research purposes with a typical purity of ≥98% .

GSK-3 Inhibitor 4 (2227279-83-4): Rationale Against Generic Substitution in CNS-Targeted Kinase Research


The interchangeable use of general 'GSK-3 inhibitors' in experimental protocols is scientifically unsound due to profound differences in kinase selectivity profiles and pharmacokinetic properties across this compound class. GSK-3 inhibitor 4 exhibits a unique triple-inhibition fingerprint (GSK-3α/β, CDK2, CDK5) with a steep selectivity window . This contrasts sharply with highly selective GSK-3 inhibitors like CHIR-99021 (Laduviglusib) or LY2090314, which demonstrate >500-fold and high selectivity over CDKs, respectively, but lack the specific CDK2/5 engagement profile . Furthermore, the compound's established brain-penetrant property and specific oral bioavailability metrics (F% = 53) are not universal across GSK-3 inhibitors . For instance, the widely cited inhibitor AR-A014418 shows negligible activity against CDK2/5 (IC50 >100 μM) [1]. Substituting GSK-3 inhibitor 4 with an alternative without accounting for these precise off-target interactions and CNS exposure parameters risks confounding phenotypic readouts, particularly in neuroscience models where both GSK-3 and CDK5 signaling converge on tau pathology . The following quantitative evidence substantiates these specific points of differentiation.

Quantitative Differentiation of GSK-3 Inhibitor 4 (2227279-83-4) Against Key Comparators


Sub-Nanomolar GSK-3 Potency: GSK-3 Inhibitor 4 vs. CHIR-99021 (Laduviglusib) and LY2090314

GSK-3 inhibitor 4 demonstrates sub-nanomolar inhibitory potency against both GSK-3 isoforms, with IC50 values of 0.45 nM for GSK-3α and 0.56 nM for GSK-3β . This potency is substantially higher than that of the widely used research tool CHIR-99021 (Laduviglusib), which exhibits IC50 values of 10 nM and 6.7 nM for GSK-3α and GSK-3β, respectively . The compound's potency is also superior to that of the clinical-stage candidate LY2090314, which has reported IC50 values of 1.5 nM and 0.9 nM for the same targets . This increased potency at the primary target may translate to a lower required concentration for achieving maximal GSK-3 inhibition in cellular assays.

GSK-3 inhibition Kinase potency Alzheimer's disease

Selectivity Window for CDK2 and CDK5: GSK-3 Inhibitor 4 vs. AR-A014418

GSK-3 inhibitor 4 displays a defined selectivity window against CDK2 and CDK5, with IC50 values of 0.47 μM and 0.68 μM, respectively, representing an 840-fold and 1200-fold selectivity window relative to its GSK-3β potency . In contrast, the selective GSK-3 inhibitor AR-A014418 exhibits negligible activity against CDK2 and CDK5, with reported IC50 values >100 μM, representing a >960-fold selectivity window from its GSK-3β IC50 of 104 nM [1]. While AR-A014418 offers cleaner GSK-3 selectivity, GSK-3 inhibitor 4 provides a defined, moderate CDK inhibitory component. This profile is relevant for studies investigating the interplay between GSK-3 and CDK5, particularly in tau hyperphosphorylation pathways.

Kinase selectivity CDK off-target activity Neurodegeneration

Brain Penetration and Oral Bioavailability: In Vivo Pharmacokinetic Benchmarking of GSK-3 Inhibitor 4

GSK-3 inhibitor 4 is characterized as a brain-penetrant compound with good permeability attributed to its lipophilic nature, showing high affinity for brain tissue and plasma proteins . Pharmacokinetic studies in male C57BL6 mice following a single oral dose (10 mg/kg) demonstrated an oral bioavailability (F%) of 53% . The compound exhibited low-to-moderate clearance ranging from 15.8 to 23.3 mL/min/kg and an elimination half-life of 2.5 to 2.9 hours . In contrast, the clinical candidate LY2090314, while also orally active, has been primarily characterized for its potential in oncology, with limited public data on CNS penetration . The selective GSK-3 inhibitor CHIR-99021 is reported as orally active but is more commonly utilized for its Wnt pathway activation in stem cell biology rather than for CNS applications .

CNS penetration Pharmacokinetics Oral bioavailability

In Vivo Tau Phosphorylation Reduction: Efficacy Benchmark in a Triple-Transgenic Alzheimer's Disease Mouse Model

In a disease-relevant model, oral administration of GSK-3 inhibitor 4 as a nanosuspension at a dose of 10 mg/kg to 3xTg mice (a widely used model of Alzheimer's disease pathology) resulted in a 37% reduction in phosphorylation of Tau protein at the Ser396 epitope (pTau396) . The study utilized male 3xTg mice bred onto a C57BL6 background, aged 5-7 months . This in vivo efficacy benchmark for tau pathology is a key differentiator. While other GSK-3 inhibitors have been shown to reduce tau phosphorylation in vitro or ex vivo, this quantitative, in vivo efficacy data in a standard AD model provides a specific, verifiable endpoint for GSK-3 inhibitor 4. For comparison, GSK-3 inhibitor 3 has been reported to reduce tau phosphorylation at S396 with an IC50 of 10 nM in a triple-transgenic mouse model, but this is an in vitro IC50 value derived from cellular assays, not a percentage reduction from an in vivo dosing study .

Tauopathy In vivo efficacy Alzheimer's disease model

Multi-Kinase Profile Differentiation: GSK-3 Inhibitor 4 vs. PF-04802367 and BRD0705

GSK-3 inhibitor 4 is a triple inhibitor of GSK-3, CDK2, and CDK5 . This contrasts with other advanced GSK-3 inhibitors. PF-04802367 (PF-367) is a highly selective GSK-3 inhibitor with IC50 values of 2.1 nM and 1.1 nM for GSK-3β in different assay formats, and no reported significant CDK activity . BRD0705 is a paralog-selective, orally active GSK3α inhibitor with an IC50 of 66 nM for GSK3α and 515 nM for GSK3β, also lacking the CDK2/5 component . The inclusion of CDK2 and CDK5 in the inhibitory profile of GSK-3 inhibitor 4, even at reduced potency (0.47 μM and 0.68 μM), introduces a polypharmacological element that may be relevant for complex diseases like neurodegeneration, where both kinase families are implicated. This defined, quantifiable off-target profile is a key point of differentiation for researchers seeking to explore multi-target kinase inhibition.

Kinase selectivity profile Polypharmacology Triple inhibitor

Solubility and Formulation Considerations: In Vivo-Ready Formulation Calculator Data for GSK-3 Inhibitor 4

Vendor-provided data includes a clear solution formulation protocol for in vivo studies, indicating that GSK-3 inhibitor 4 can be formulated for intravenous and oral administration . The reported in vivo studies utilized specific formulations: a nanosuspension for oral administration to achieve the 37% pTau396 reduction, and a solution formulation for pharmacokinetic studies . The availability of a validated formulation method is a practical differentiator from many research compounds where solubility and formulation can be a significant experimental hurdle. The compound's lipophilic nature contributes to its brain penetration but also necessitates careful formulation considerations, which are addressed by the provided protocols .

In vivo formulation Solubility Pharmacokinetics

Defined Application Scenarios for GSK-3 Inhibitor 4 (CAS 2227279-83-4) in Neuroscience and Kinase Research


Alzheimer's Disease Research: In Vivo Target Engagement and Tau Pathology Reduction

GSK-3 inhibitor 4 is optimally deployed in preclinical Alzheimer's disease research, specifically in studies utilizing the 3xTg mouse model. The compound's demonstrated ability to reduce phosphorylated Tau (pTau396) by 37% following oral administration at 10 mg/kg provides a robust, quantifiable in vivo pharmacodynamic endpoint . This makes it suitable for proof-of-concept studies evaluating the therapeutic potential of GSK-3/CDK inhibition in tauopathy, as well as for investigating downstream effects on cognitive function and neuroinflammation in this model .

CNS Pharmacokinetic and Pharmacodynamic Modeling

Given its defined pharmacokinetic parameters in mice (F% = 53%, clearance = 15.8-23.3 mL/min/kg, half-life = 2.5-2.9 h) and verified brain-penetrant properties, GSK-3 inhibitor 4 serves as a well-characterized tool compound for CNS pharmacokinetic/pharmacodynamic (PK/PD) studies . Researchers can utilize the available PK data to design dose-ranging studies, establish exposure-response relationships for CNS targets, and build translational PK/PD models to inform the development of next-generation CNS-penetrant kinase inhibitors .

Investigating the Convergence of GSK-3 and CDK5 Signaling in Neurodegeneration

The unique triple-inhibition profile (GSK-3α/β, CDK2, CDK5) positions GSK-3 inhibitor 4 as a specialized tool for dissecting the interplay between GSK-3 and CDK5 signaling pathways in neuronal models . Both kinases are implicated in tau hyperphosphorylation and synaptic dysfunction. Using this compound allows researchers to simultaneously modulate both pathways with a defined selectivity window, enabling studies that are not feasible with highly selective GSK-3 inhibitors like CHIR-99021 or PF-04802367 . This scenario is particularly relevant for primary neuronal cultures, brain slice preparations, and in vivo models where both kinases are active .

Comparative Polypharmacology Studies in Kinase Drug Discovery

GSK-3 inhibitor 4 serves as a benchmark polypharmacological agent for comparative studies against more selective GSK-3 inhibitors . Its defined activity against CDK2 and CDK5 (IC50 0.47 μM and 0.68 μM) allows researchers to systematically evaluate the functional consequences of adding moderate CDK inhibition to potent GSK-3 blockade . This is valuable for target deconvolution, understanding the therapeutic window, and assessing whether the polypharmacology of GSK-3 inhibitor 4 confers advantages or liabilities in specific disease-relevant phenotypic assays .

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